2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile
Overview
Description
The compound “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s used by early discovery researchers . Another similar compound is “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” which has a molecular weight of 155.11 .
Molecular Structure Analysis
The linear formula for “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate” is C8H9NO4 . For “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, the InChI code is 1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) .
Physical And Chemical Properties Analysis
The physical form of “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is solid . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
- Scientific Field: Bioconjugation
- Application Summary : The compound “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is used as a linker in bioconjugation . It contains a maleimide group and a terminal carboxylic acid .
- Methods of Application : The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
- Results or Outcomes : This compound can be used in the synthesis of glycan probes .
- Scientific Field: Organic Synthesis
- Application Summary : The compound “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate” is used in organic synthesis . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified .
- Scientific Field: Organic Synthesis
- Application Summary : The compound “2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamido)ethyl (perfluorophenyl) carbonate” is used in organic synthesis . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified .
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-8(2,5-9)10-6(11)3-4-7(10)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEBCGFMZWESPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.